molecular formula C12H17ClN2O2 B050527 (4-Phenylpiperazin-1-yl)acetic acid hydrochloride CAS No. 119378-70-0

(4-Phenylpiperazin-1-yl)acetic acid hydrochloride

Cat. No.: B050527
CAS No.: 119378-70-0
M. Wt: 256.73 g/mol
InChI Key: QCIYPWMAGHVMQC-UHFFFAOYSA-N
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Description

(4-Phenylpiperazin-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C12H16N2O2•HCl and a molecular weight of 256.73 g/mol This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Mechanism of Action

Target of Action

The primary targets of (4-Phenylpiperazin-1-yl)acetic acid hydrochloride are cholinesterase enzymes, specifically Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle movement, pain responses, and cognitive functions.

Mode of Action

The compound interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine levels enhance neurotransmission, affecting various physiological processes.

Biochemical Pathways

The inhibition of AChE and BChE affects the cholinergic pathway, which is involved in transmitting signals in the nervous system. The increased acetylcholine levels can lead to enhanced muscle movement, increased pain responses, and improved cognitive functions .

Pharmacokinetics

Its molecular weight of 25673 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The compound’s action results in an anti-nociceptive effect, reducing pain responses . It also has anti-inflammatory effects, reducing edema formation and cell migration, and decreasing the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylpiperazin-1-yl)acetic acid hydrochloride typically involves the alkylation of piperazine with a suitable phenyl-substituted alkyl halide. One common method involves the reaction of piperazine with phenylacetic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Phenylpiperazin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Phenylpiperazin-1-yl)acetic acid hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Phenylpiperazin-1-yl)acetic acid hydrochloride is unique due to its specific structural features that confer distinct biological activities. Its ability to act as a selective acetylcholinesterase inhibitor with minimal activity against butyrylcholinesterase makes it a promising candidate for therapeutic applications .

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c15-12(16)10-13-6-8-14(9-7-13)11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIYPWMAGHVMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589408
Record name (4-Phenylpiperazin-1-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119378-70-0
Record name (4-Phenylpiperazin-1-yl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 119378-70-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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